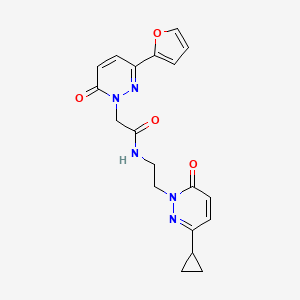![molecular formula C18H15N5O B2547621 6-喹喔啉基((5R,8S)-6,7,8,9-四氢-5H-5,8-亚氨基环庚并[d]嘧啶-10-基)甲酮 CAS No. 2062349-12-4](/img/structure/B2547621.png)
6-喹喔啉基((5R,8S)-6,7,8,9-四氢-5H-5,8-亚氨基环庚并[d]嘧啶-10-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoxalin-6-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone is a useful research compound. Its molecular formula is C18H15N5O and its molecular weight is 317.352. The purity is usually 95%.
BenchChem offers high-quality quinoxalin-6-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about quinoxalin-6-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
腐蚀抑制
喹喔啉衍生物的腐蚀抑制性能也得到了研究。例如,喹喔啉-6-基-4,5-二氢吡唑的丙酮衍生物作为盐酸中低碳钢腐蚀的抑制剂进行了研究。 实验和计算分析表明它们具有保护金属表面免受腐蚀的潜力 .
生物重要化合物的合成
喹喔啉为合成生物相关衍生物提供了机会。喹喔啉酮的酸催化重排在暴露于亲核试剂时可以产生苯并咪唑,从而产生双杂环体系。 这些缩合衍生物可能在药物发现和药物化学中得到应用 .
作用机制
Pharmacokinetics
The pharmacokinetics of quinoxalin-6-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone are characterized by good drug-likeness behavior . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties contribute to its bioavailability . .
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis typically involves multi-step organic reactions starting from readily available precursors. One common route includes the condensation of a quinoxaline derivative with a cycloheptapyrimidine precursor under controlled temperature and catalytic conditions.
Industrial Production Methods: : On an industrial scale, the compound may be synthesized using automated batch reactors to maintain precise reaction conditions. Catalysts and solvents are chosen to optimize yield and purity, often incorporating green chemistry principles to minimize environmental impact.
化学反应分析
Types of Reactions It Undergoes: : This compound can undergo various reactions, including:
Oxidation: : Can be oxidized to form quinoxaline N-oxides.
Reduction: : Can be reduced to simpler amines and alcohols.
Substitution: : Electrophilic or nucleophilic substitutions on the quinoxaline ring.
Common Reagents and Conditions Used: : Typical reagents include oxidizing agents like m-Chloroperoxybenzoic acid (mCPBA), reducing agents like Lithium Aluminium Hydride (LiAlH4), and bases such as Sodium Hydride (NaH) for substitution reactions.
Major Products Formed: : Products depend on the type of reaction; for example, oxidation might yield N-oxide derivatives, while reduction could produce secondary amines or alcohols.
4. Scientific Research Applications: Quinoxalin-6-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone finds applications across various fields:
Chemistry: : As an intermediate for synthesizing complex organic molecules.
Biology: : Potentially used in studying enzyme interactions due to its complex structure.
Medicine: : Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: : Employed in material science for creating novel polymers and coatings.
5. Mechanism of Action: The compound’s mechanism of action involves binding to specific molecular targets, often enzymes or receptors, disrupting their normal function. It may:
Molecular Targets: : Bind to DNA or proteins, interfering with cellular processes.
Pathways Involved: : Modulate biochemical pathways, potentially affecting cell signaling, replication, or metabolism.
6. Comparison with Similar Compounds: Compared to similar compounds, quinoxalin-6-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone exhibits unique structural features that enhance its stability and reactivity. Similar compounds include:
Quinoxaline Derivatives: : Often used in pharmaceuticals for their antimicrobial properties.
Cycloheptapyrimidine Compounds: : Studied for their potential in medicinal chemistry as enzyme inhibitors.
This compound stands out due to its combined structural motifs, offering a versatile platform for chemical and biological exploration.
属性
IUPAC Name |
quinoxalin-6-yl(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c24-18(11-1-3-14-16(7-11)21-6-5-20-14)23-12-2-4-17(23)13-9-19-10-22-15(13)8-12/h1,3,5-7,9-10,12,17H,2,4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDRHUNUCHFCNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2C(=O)C4=CC5=NC=CN=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl propanoate](/img/structure/B2547540.png)
![8-Thia-2-azaspiro[4.5]decan-3-ylmethanol;hydrochloride](/img/structure/B2547541.png)
![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2547543.png)

![N'-(3-chloro-4-fluorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2547546.png)
![1-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2547548.png)

![Methyl 2-(2,5-dimethylfuran-3-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2547551.png)

![6-methyl-4-oxo-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2547553.png)

![N-(4-butylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2547558.png)

